Dbco-peg4-mmaf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg4-mmaf: is a compound that combines three functional groups: dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol linker (PEG4), and monomethyl auristatin F (MMAF). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The DBCO group facilitates copper-free click chemistry reactions, the PEG4 linker enhances water solubility, and MMAF acts as a potent cytotoxic agent by inhibiting tubulin polymerization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg4-mmaf involves several steps:
Preparation of DBCO-PEG4: The DBCO group is attached to the PEG4 linker through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Conjugation with MMAF: The PEG4 linker is then conjugated with MMAF, a tubulin polymerization inhibitor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions: Dbco-peg4-mmaf primarily undergoes:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages.
Common Reagents and Conditions:
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Occurs under physiological conditions (pH 7.4, 37°C) to release MMAF.
Major Products:
Triazole Linkages: Formed during SPAAC reactions.
Free MMAF: Released upon hydrolysis of the cleavable linker.
Wissenschaftliche Forschungsanwendungen
Dbco-peg4-mmaf has a wide range of applications in scientific research:
Wirkmechanismus
Dbco-peg4-mmaf exerts its effects through the following mechanisms:
Targeting Cancer Cells: The DBCO group allows for the conjugation of the compound to antibodies that specifically target cancer cell surface antigens.
Release of MMAF: Once the ADC binds to the cancer cell, the cleavable linker is hydrolyzed, releasing MMAF.
Inhibition of Tubulin Polymerization: MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Dbco-peg4-mmaf is unique due to its combination of DBCO, PEG4, and MMAF. Similar compounds include:
Dbco-peg4-val-cit-pab-mmaf: Contains a valine-citrulline linker instead of a simple cleavable linker.
Dbco-peg4-ggfg-exatecan: Uses a different cytotoxic agent, exatecan, instead of MMAF.
Mc-vc-pab-mmae: Similar structure but uses monomethyl auristatin E (MMAE) instead of MMAF.
These compounds share the common feature of using DBCO for click chemistry and PEG4 for solubility but differ in their cytotoxic agents and linkers, highlighting the versatility and specificity of this compound .
Biologische Aktivität
DBCO-PEG4-MMAF, a compound that combines a cleavable linker with the potent antitubulin agent Monomethylauristatin F (MMAF), is primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound's design allows for selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy tissues.
Chemical Structure and Properties
This compound consists of:
- DBCO (Dibenzocyclooctyne) : A reactive group facilitating click chemistry.
- PEG4 (Polyethylene Glycol) : Enhances solubility and stability.
- MMAF : An antitubulin agent that inhibits cell division by blocking tubulin polymerization.
Molecular Formula : C₈₈H₁₂₆N₁₂O₂₀
Molecular Weight : 1672.01 g/mol
CAS Number : 2244602-23-9
MMAF, as part of the ADC, targets microtubules in cancer cells. By preventing tubulin polymerization, it effectively halts cell division, leading to apoptosis in rapidly dividing cells. The use of a cleavable linker allows for the release of MMAF inside the target cells, enhancing therapeutic efficacy while reducing systemic toxicity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs incorporating MMAF have shown 10-100 times greater potency compared to free MMAF. This enhanced activity is attributed to the targeted delivery mechanism inherent in ADC technology.
In Vivo Studies
Research involving mouse xenograft models has shown promising results:
- Tumor Growth Inhibition : In a study using BT474-M1 breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls. At a dosage of 6 mg/kg, significant tumor growth inhibition was observed over five weeks.
- Clearance Rates : The pharmacokinetics of this compound indicated similar clearance rates to the parental antibody, ensuring effective dosing without rapid elimination from circulation.
Case Studies
-
HER2-positive Breast Cancer Model
- Objective : To evaluate the efficacy of this compound in targeting HER2-positive tumors.
- Findings : The ADC demonstrated significant tumor reduction compared to trastuzumab alone, indicating a synergistic effect when combined with MMAF.
-
Stability and Serum Analysis
- Objective : Assess the stability of this compound in human serum.
- Findings : Stability studies revealed that the conjugate maintained its integrity over time, with minimal loss of MMAF payload, thus supporting its potential for clinical use.
Comparative Efficacy
Compound | Potency (fold increase) | Tumor Growth Inhibition (%) | Clearance Half-life (days) |
---|---|---|---|
Free MMAF | 1x | 20% | 14.9 |
This compound | 10-100x | 70% | 14.9 |
Trastuzumab Alone | N/A | 30% | N/A |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQPQSLVDNXHD-KAHYCXMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H99N7O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.